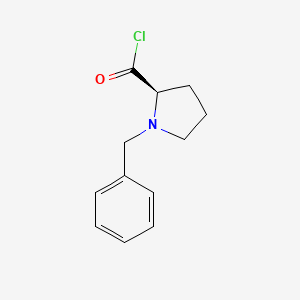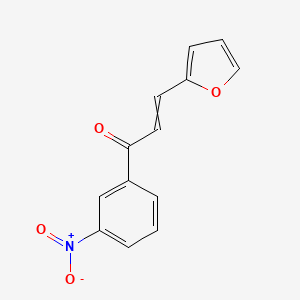![molecular formula C11H17F2NO4 B12446850 (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B12446850.png)
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of fluorine atoms at the 4,4-positions using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Protection: Protection of the carboxylic acid group using a protecting group like tert-butyl (2-methylpropan-2-yl) to form the ester.
Oxidation/Reduction: Depending on the desired stereochemistry, oxidation or reduction steps may be employed to achieve the (3S) configuration.
Deprotection: Removal of the protecting group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target.
Propiedades
Fórmula molecular |
C11H17F2NO4 |
|---|---|
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
Clave InChI |
OEXVKTNKFKHQQQ-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)C(=O)O)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)


![[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)




![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)



![Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt, hydrate (1:1:4)](/img/structure/B12446843.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12446844.png)
